molecular formula C10H4BrF2NO2 B2833984 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione CAS No. 2270905-26-3

3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B2833984
CAS No.: 2270905-26-3
M. Wt: 288.048
InChI Key: OSFFHRNJLAVNFP-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with bromine and a difluorophenyl group

Scientific Research Applications

3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: Its interactions with enzymes and receptors are investigated to understand its potential as a biochemical tool or therapeutic agent.

Mechanism of Action

Mode of Action

It is believed that the compound interacts with its targets through a process of binding and causing conformational changes . These changes can affect the function of the target, leading to downstream effects.

Result of Action

The molecular and cellular effects of 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione’s action are currently under investigation . Understanding these effects will provide insights into the compound’s potential therapeutic applications.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include pH, temperature, presence of other molecules, and more

Safety and Hazards

This involves identifying any risks associated with handling or using the compound, such as toxicity, flammability, environmental impact, and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione typically involves the bromination of a precursor pyrrole compound. One common method includes the reaction of 2,4-difluoroaniline with maleic anhydride to form the intermediate, which is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the bromine atom, this compound can participate in substitution reactions where the bromine is replaced by other substituents.

    Nucleophilic Addition: The carbonyl groups in the pyrrole ring can undergo nucleophilic addition reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, iodine) and catalysts like iron(III) chloride or aluminum chloride are commonly used.

    Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds can be employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrole derivatives depending on the substituent introduced.

    Addition Reactions: Products include alcohols or other functionalized derivatives based on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione is unique due to the combination of its bromine and difluorophenyl substituents, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

3-bromo-1-(2,4-difluorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF2NO2/c11-6-4-9(15)14(10(6)16)8-2-1-5(12)3-7(8)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFFHRNJLAVNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C(=O)C=C(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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